Nitrofural;NFZ

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of nitrofural involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under acidic conditions to form 5-nitro-2-furaldehyde semicarbazone . The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of nitrofural involves the use of reverse osmosis membrane reaction devices. The process includes adding hydrochloric acid and purified water, heating to 60-70°C, and adding 5-nitrofurfural diethyl ester. The mixture is maintained at 80-85°C for complete hydrolysis, followed by the addition of a catalyst and sodium chloride. Aminohydantoin is then added, and the mixture is pressurized and maintained at 90-95°C for reflux. The reaction product is washed with purified water until the pH value is 6.0-8.0, and the final product is obtained after drying .

化学反应分析

Types of Reactions

Nitrofural undergoes several types of chemical reactions, including:

Reduction: Nitrofural can be reduced by bacterial nitroreductases to form reactive intermediates.

Substitution: Reactions with aldehydes and p-toluene sulfinic acid can form N(4)-substituted semicarbazones.

Common Reagents and Conditions

Reduction: Common reagents include bacterial nitroreductases, which convert nitrofural to electrophilic intermediates.

Substitution: Reagents such as aldehydes and p-toluene sulfinic acid are used under mild conditions.

Major Products

科学研究应用

Nitrofural has a wide range of scientific research applications:

作用机制

The exact mechanism of action of nitrofural is not fully understood. it is known to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . The inhibition of these enzymes disrupts bacterial metabolism, leading to cell death.

相似化合物的比较

Nitrofural belongs to the nitrofuran class of compounds, which includes other members such as nitrofurantoin and furazolidone .

Nitrofurantoin: Used primarily for the treatment of urinary tract infections.

Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

Nitrofural is unique in its broad-spectrum antibacterial activity and its application in both topical and systemic treatments .

生物活性

Nitrofurazone (NFZ) is a synthetic nitrofuran derivative primarily known for its broad-spectrum antibacterial properties. Over the years, research has revealed its diverse biological activities, including potential applications in cancer therapy and wound healing. This article explores the biological activity of NFZ, supported by data tables, case studies, and detailed research findings.

1. Antibacterial Activity

NFZ exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial nucleic acid synthesis and disrupting cellular processes.

Table 1: Antibacterial Efficacy of Nitrofurazone

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

In a study involving NFZ-loaded silica microspheres, NFZ demonstrated an increased zone of inhibition compared to pure drug suspensions, indicating enhanced efficacy when formulated appropriately .

2. Anticancer Potential

Recent research has repurposed NFZ as a potential anticancer agent. Studies have shown that NFZ can induce apoptosis in various cancer cell lines, including CaCo-2 (colorectal), MDA-MB-231 (breast), and HepG-2 (liver) cells.

The anticancer activity of NFZ is primarily attributed to its ability to increase intracellular reactive oxygen species (ROS) levels, leading to apoptosis. The compound down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like BAX and p53 .

Table 2: Anticancer Activity of Nitrofurazone Analogs

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| NFZ | CaCo-2 | 25 | Induction of ROS and apoptosis |

| Compound 7 | MDA-MB-231 | 15 | Increased ROS, decreased GPx1 activity |

| Compound 7 | HepG-2 | 20 | Upregulation of caspase-3 |

The promising results from these studies suggest that NFZ and its analogs could be developed further for anticancer therapies .

3. Wound Healing Properties

NFZ has also been investigated for its wound healing properties. A study involving NFZ-loaded microspheres demonstrated improved healing rates in rabbit models with skin infections.

Case Study: Wound Healing with NFZ-LD Microspheres

In vitro tests showed that NFZ–lidocaine (LD) microspheres had a significant antibacterial effect while promoting rapid wound healing without causing skin irritation. The combination therapy resulted in effective management of skin infections with reduced toxicity .

4. Environmental Impact and Biodegradation

The environmental persistence of NFZ is a concern due to its widespread use in veterinary medicine. Research indicates that photocatalytic degradation methods can effectively reduce NFZ concentrations in contaminated water.

Table 3: Biodegradation Efficiency of Nitrofurazone

| Treatment Method | Reduction Rate (%) | Duration (Days) | Reference |

|---|---|---|---|

| Photocatalysis with TiO2-P25 | >90 | 14 | |

| Biodegradation with A. xylosoxidans NFZ2 strain | ~90 | 14 |

Photocatalysis coupled with biodegradation was found to be the most effective method for removing NFZ from aquatic environments, resulting in less toxic by-products .

属性

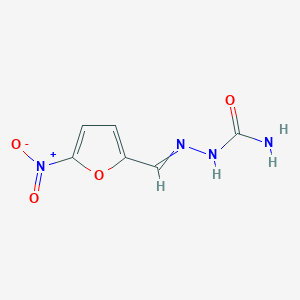

IUPAC Name |

[(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWVQXQOWNYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020944 | |

| Record name | Nitrofurazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-87-0 | |

| Record name | Nitrofurazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofurazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。